molecular formula C17H18FN3O2 B3129033 Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 339011-33-5

Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate

Cat. No.: B3129033
CAS No.: 339011-33-5
M. Wt: 315.34 g/mol
InChI Key: GTUUPASGOKJIEG-UHFFFAOYSA-N
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Description

Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate typically involves the reaction of 2-fluorophenylpiperazine with pyridine-3-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a reducing agent like hydrogen gas (H₂) in a solvent like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the optimization of reaction parameters, such as temperature, pressure, and reaction time, to achieve the highest efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its piperazine ring is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It is often used in biological assays to study the effects of piperazine derivatives on various cellular processes.

Medicine: Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In material science, the compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Methyl 6-[4-(3-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate

  • Methyl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate

  • Methyl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate

Uniqueness: Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which influences its biological activity and chemical reactivity. This compound has shown distinct properties compared to its analogs, making it a valuable candidate for further research and development.

Properties

IUPAC Name

methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c1-23-17(22)13-6-7-16(19-12-13)21-10-8-20(9-11-21)15-5-3-2-4-14(15)18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUUPASGOKJIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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